

Application Notes: Immunohistochemical Detection of RET Expression in Pralsetinib Studies

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Compound of Interest

Compound Name: *Pralsetinib*

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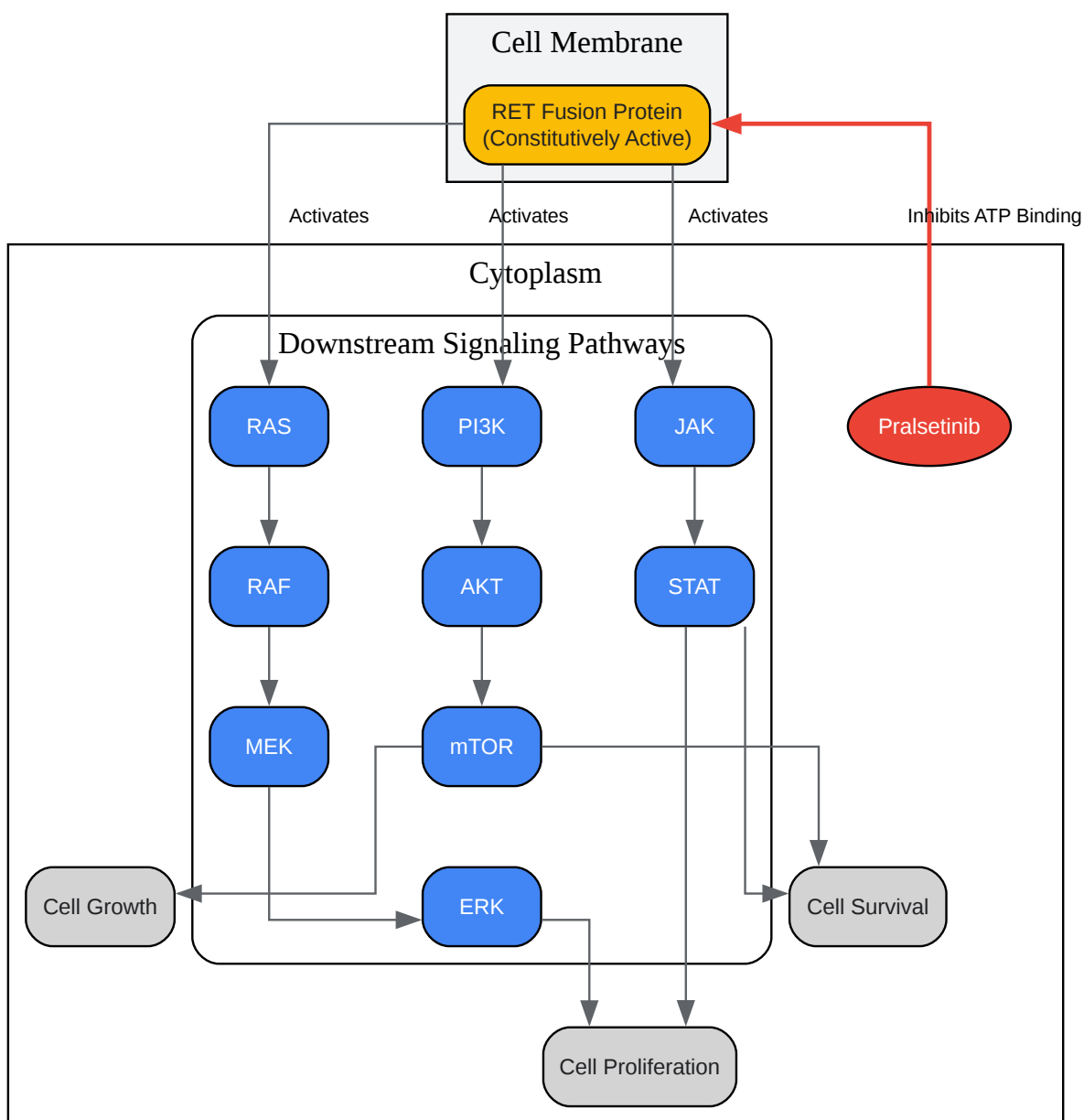
These application notes provide a comprehensive overview of the methodologies for detecting RET (Rearranged during Transfection) protein expression by immunohistochemistry (IHC) in the context of studies involving the selective RET inhibitor, **Pralsetinib**. While molecular methods like Next-Generation Sequencing (NGS) and Fluorescence In Situ Hybridization (FISH) are the gold standard for identifying RET gene fusions to select patients for **Pralsetinib** therapy, IHC remains a valuable tool for assessing protein expression levels and can be a complementary technique.

Pralsetinib is a potent and selective inhibitor of the RET receptor tyrosine kinase, which, when constitutively activated by genetic alterations such as fusions or mutations, becomes an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.^{[1][2][3]} By binding to the ATP-binding site of the RET kinase domain, **Pralsetinib** blocks its phosphorylation and subsequent downstream signaling, thereby inhibiting the proliferation and survival of cancer cells with RET alterations.^{[1][3]}

RET Signaling Pathway and Pralsetinib's Mechanism of Action

The RET receptor tyrosine kinase, upon activation through ligand-independent dimerization resulting from gene fusions, triggers several downstream signaling cascades crucial for cell

growth, survival, and differentiation.[1][4] These include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1] **Pralsetinib** effectively inhibits this aberrant signaling.



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Figure 1: Pralsetinib's inhibition of the RET signaling pathway.

Quantitative Data from Pralsetinib Clinical Trials

The efficacy of **Pralsetinib** has been demonstrated in the multi-cohort, open-label, phase 1/2 ARROW trial (NCT03037385).^{[5][6][7][8][9]} The following tables summarize key efficacy data for **Pralsetinib** in patients with RET fusion-positive NSCLC.

Table 1: Efficacy of **Pralsetinib** in Treatment-Naïve RET Fusion-Positive NSCLC Patients

Endpoint	Result	95% Confidence Interval
Overall Response Rate (ORR)	73%	52% - 88%
Complete Response (CR)	12%	-
Median Duration of Response (DOR)	Not Reached	11.3 months - Not Estimable

Data from the ARROW trial top-line findings as of January 2020.^[7]

Table 2: Efficacy of **Pralsetinib** in Platinum-Treated RET Fusion-Positive NSCLC Patients

Endpoint	Result	95% Confidence Interval
Overall Response Rate (ORR)	61%	50% - 72%
Median Duration of Response (DOR)	Not Reached	11.3 months - Not Estimable

Data from the ARROW trial top-line findings as of January 2020.^[7]

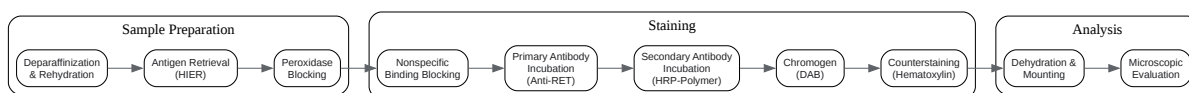
Table 3: Updated Efficacy Data from the ARROW Trial (November 2020 data cut-off)

Patient Cohort	Overall Response Rate (ORR)
Previously Treated with Platinum Chemotherapy (n=87)	61%
Treatment-Naïve (n=27)	70%

Data from the ARROW trial as published in The Lancet Oncology.

Immunohistochemistry Protocol for RET Expression

While patient selection for **Pralsetinib** treatment primarily relies on molecular testing for RET gene fusions, IHC can be used to assess protein expression. It is important to note that studies have shown low sensitivity and variable specificity of IHC for detecting RET rearrangements, and it is not currently recommended as a standalone diagnostic tool for this purpose.^{[3][10]} However, for research purposes, a well-validated IHC protocol is essential. The following is a representative protocol for the detection of RET protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.



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Figure 2: General workflow for immunohistochemistry.

Materials and Reagents:

- FFPE tissue sections (4-5 μ m) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen Peroxide Block (3%)
- Blocking Buffer (e.g., 5% normal goat serum in PBS)

- Primary Antibody: Rabbit monoclonal anti-RET [EPR2871] (ab134100, Abcam) or a similarly validated clone.
- HRP-conjugated polymer-based secondary antibody
- DAB (3,3'-Diaminobenzidine) chromogen kit
- Hematoxylin counterstain
- Mounting medium

Protocol:

- Deparaffinization and Rehydration:
 - Incubate slides in a 60°C oven for 30-60 minutes.
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Rehydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
 - Rinse with deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER).
 - Pre-heat antigen retrieval buffer to 95-100°C in a water bath or steamer.
 - Immerse slides in the hot buffer and incubate for 20-30 minutes.
 - Allow slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse with wash buffer (e.g., PBS or TBS).
- Peroxidase Blocking:

- Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.
- Blocking Non-specific Binding:
 - Incubate sections with blocking buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary anti-RET antibody (e.g., EPR2871) to its optimal concentration (e.g., 1:100 - 1:250) in the blocking buffer.
 - Incubate sections with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with wash buffer.
 - Incubate with a polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
- Detection:
 - Rinse slides with wash buffer.
 - Incubate with DAB chromogen solution until the desired brown stain intensity develops (typically 1-10 minutes). Monitor the reaction under a microscope.
 - Rinse with deionized water to stop the reaction.
- Counterstaining:
 - Immerse slides in hematoxylin for 1-2 minutes.
 - Rinse thoroughly with running tap water.

- "Blue" the sections in a suitable buffer or tap water.
- Dehydration and Mounting:
 - Dehydrate sections through graded alcohols (70%, 95%, 100%).
 - Clear in xylene.
 - Coverslip with a permanent mounting medium.

Scoring and Interpretation:

The expression of RET protein should be evaluated by a qualified pathologist. A semi-quantitative scoring system can be applied, considering both the staining intensity and the percentage of positive tumor cells.

- Intensity Score:
 - 0: No staining
 - 1+: Weak staining
 - 2+: Moderate staining
 - 3+: Strong staining
- Positivity: In some research contexts, a score of 3+ in >10% of tumor cells has been considered positive.[3] However, the threshold for positivity should be carefully validated for each specific antibody and application. The staining pattern for RET fusions is often cytoplasmic and may be diffuse.[3]

Disclaimer: This protocol is a representative example and may require optimization for specific laboratory conditions and antibody lots. It is crucial to include appropriate positive and negative controls in each IHC run to ensure the validity of the results. For clinical diagnostic purposes, always follow the guidelines and protocols established by accredited laboratories.

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